Methyl 4-((3-(1H-imidazol-1-ylacetyl)-2-thiazolidinyl)methoxy)benzoate
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Overview
Description
Methyl 4-((3-(1H-imidazol-1-ylacetyl)-2-thiazolidinyl)methoxy)benzoate is a complex organic compound that features both imidazole and thiazolidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound is often used as a building block in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(1H-imidazol-1-ylacetyl)-2-thiazolidinyl)methoxy)benzoate typically involves multiple steps, starting with the preparation of the imidazole and thiazolidine intermediates. One common method involves the reaction of 4-hydroxybenzoic acid with methyl iodide to form methyl 4-hydroxybenzoate. This intermediate is then reacted with 3-(1H-imidazol-1-ylacetyl)-2-thiazolidine under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-(1H-imidazol-1-ylacetyl)-2-thiazolidinyl)methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The thiazolidine ring can be reduced to form thiazolidines with different substituents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the thiazolidine ring can produce various thiazolidine derivatives.
Scientific Research Applications
Methyl 4-((3-(1H-imidazol-1-ylacetyl)-2-thiazolidinyl)methoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the development of pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-((3-(1H-imidazol-1-ylacetyl)-2-thiazolidinyl)methoxy)benzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The thiazolidine ring can interact with biological membranes and proteins, affecting cellular processes. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: This compound shares the imidazole and benzoate moieties but lacks the thiazolidine ring.
Methyl 4-(trifluoromethyl)benzoate: This compound has a similar benzoate structure but features a trifluoromethyl group instead of the imidazole and thiazolidine rings.
1-Phenyl-1H-benzimidazole: This compound contains a benzimidazole ring, which is structurally related to the imidazole ring in the target compound.
Uniqueness
Methyl 4-((3-(1H-imidazol-1-ylacetyl)-2-thiazolidinyl)methoxy)benzoate is unique due to the presence of both imidazole and thiazolidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
CAS No. |
161364-52-9 |
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Molecular Formula |
C17H19N3O4S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
methyl 4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoate |
InChI |
InChI=1S/C17H19N3O4S/c1-23-17(22)13-2-4-14(5-3-13)24-11-16-20(8-9-25-16)15(21)10-19-7-6-18-12-19/h2-7,12,16H,8-11H2,1H3 |
InChI Key |
ILAMKVUHWSQJHY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2N(CCS2)C(=O)CN3C=CN=C3 |
Origin of Product |
United States |
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